Enantiomer-Specific Functional Inversion: Levopropoxyphene vs. Dextropropoxyphene
l-Propoxyphene is the levorotatory enantiomer of propoxyphene. In contrast to dextropropoxyphene, which is an opioid analgesic, l-propoxyphene is almost completely devoid of analgesic activity and functions primarily as a cough suppressant [1]. This represents a complete functional divergence based on stereochemistry, a classic example of chiral pharmacology.
| Evidence Dimension | Primary Pharmacological Activity |
|---|---|
| Target Compound Data | Potent antitussive activity; no significant analgesia. |
| Comparator Or Baseline | Dextropropoxyphene: Potent opioid analgesic activity. |
| Quantified Difference | Qualitative functional inversion; analgesic activity is lost in the levo-isomer. |
| Conditions | Standard in vivo animal models and clinical observations (1960s). |
Why This Matters
For a researcher studying non-analgesic antitussive mechanisms, the dextro-isomer is an inappropriate control due to its confounding analgesic effects, making l-propoxyphene the singularly relevant choice for this line of investigation.
- [1] Robbins, B., & Miller, J. A., Jr. (1960). The pharmacology of l-propoxyphene, a new antitussive. Pharmacologist, 2, 98. View Source
